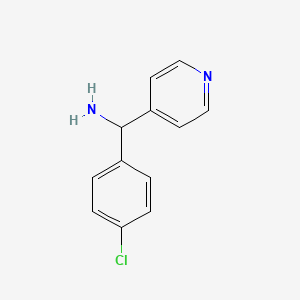

(4-Chlorophenyl)(pyridin-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

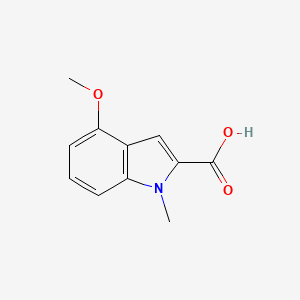

The compound of interest, (4-Chlorophenyl)(pyridin-4-yl)methanamine, is a chemical structure that is part of a broader class of compounds featuring both a chlorophenyl and a pyridinyl group. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The chlorophenyl group consists of a benzene ring with a chlorine atom attached, while the pyridinyl group includes a nitrogen-containing aromatic ring. The combination of these groups can lead to compounds with unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the coupling of a chlorophenyl moiety with a pyridinyl-containing compound. For instance, a simple method was developed to synthesize a compound by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with another chemical, resulting in good yields and characterized by spectral analyses . Another related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials . These methods typically involve condensation reactions and are characterized by various spectroscopic techniques to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using X-ray diffraction (XRD) studies. For example, the crystal structure of a related compound was determined to belong to the monoclinic space group with specific cell parameters, and the presence of intermolecular hydrogen bonds was noted to stabilize the crystal structure . Another compound crystallizes in the monoclinic space group P21/c, with its structure exhibiting intermolecular hydrogen bonds of the type C–H···O . These studies are crucial for understanding the three-dimensional arrangement of atoms within the compound and for predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the chlorophenyl and pyridinyl groups. For instance, the synthesis of a pyrazole derivative involved a regiospecific reaction, where the correct identification of the regioisomer formed was not trivial and required single-crystal X-ray analysis for unambiguous structure determination . The presence of functional groups like carboxylic acids and esters in these compounds can lead to the formation of hydrogen-bonded dimers and other weak intermolecular interactions, which can affect their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are determined by their molecular structure. The crystallographic data, such as cell parameters and space group, provide insights into the solid-state properties of these compounds . Spectroscopic techniques, including IR, NMR, and mass spectrometry, are used to elucidate the chemical structure and to confirm the identity of the synthesized compounds . These properties are essential for understanding the compound's stability, solubility, and potential applications in various industries.

Scientific Research Applications

Synthesis of Heterocyclic Schiff Bases for Anticonvulsant Activity :

- Schiff bases derived from 3-aminomethyl pyridine and substituted aryl aldehydes/ketones, including (4-Chlorophenyl)(pyridin-4-yl)methanamine, have been synthesized and screened for anticonvulsant activity. These compounds showed significant protection against seizures in various models, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Production of a Chiral Intermediate of Betahistine :

- (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, can be synthesized from (4-chlorophenyl)-(pyridin-2-yl)methanone. The process involves stereoselective reduction by Kluyveromyces sp. in an aqueous two-phase system, highlighting the compound's role in drug synthesis (Ni, Zhou, & Sun, 2012).

Cellular Imaging and Photocytotoxicity Studies :

- Iron(III) complexes involving derivatives of this compound have been synthesized for cellular imaging and photocytotoxicity in red light. These complexes show potential in cancer therapy by generating reactive oxygen species and causing apoptosis in cancer cells (Basu et al., 2014).

Development of Anticancer and Antimicrobial Agents :

- New heterocyclic compounds incorporating this compound have been synthesized and tested for their anticancer and antimicrobial activities. These compounds have shown significant potential against various cancer cell lines and pathogenic strains, suggesting their role in developing new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

Biocatalytic Synthesis in Microreaction Systems :

- S-(4-Chlorophenyl)-(pyridin-2-yl) methanol, a derivative of this compound, has been synthesized in a liquid-liquid biphasic microreaction system using Escherichia coli as a catalyst. This method demonstrates an efficient and green approach for synthesizing this compound (Chen et al., 2021).

Mechanism of Action

Target of Action

It is known that similar compounds target the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.

Mode of Action

This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels, potentially influencing processes such as cell signaling, gene expression, and metabolic activity .

properties

IUPAC Name |

(4-chlorophenyl)-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-8,12H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSMATSKHPALAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390121 |

Source

|

| Record name | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883548-16-1 |

Source

|

| Record name | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)